D-Leucine Methyl Ester Hydrochloride
Overview
Description
D-Leucine Methyl Ester Hydrochloride is an organic compound with the chemical formula C7H16ClNO2. It is a white crystalline solid that is stable at room temperature and easily soluble in water and some organic solvents such as alcohols and ethers . This compound is commonly used in organic synthesis, especially in the synthesis of certain drugs and bioactive substances .
Mechanism of Action
Target of Action
D-Leucine Methyl Ester Hydrochloride is a derivative of D-Leucine . D-Leucine is an unnatural isomer of L-Leucine and acts as an auto-inhibitor of lactic streptococci in culture . It is also known to cause analgesia in humans . .
Mode of Action
It is known that d-leucine, from which this compound is derived, exhibits inhibitory activity in bacterial cell cultures
Biochemical Pathways
It is known that d-leucine can greatly increase the activity of the transport system responsible for the absorption of most essential amino acids
Result of Action
It is known that d-leucine causes analgesia in humans , suggesting that this compound may have similar effects
Action Environment
It is known that this compound is hygroscopic , suggesting that moisture in the environment could potentially affect its stability
Biochemical Analysis
Biochemical Properties
D-Leucine Methyl Ester Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is a potential signaling molecule that can regulate cell growth and metabolism by activating the mechanistic target of rapamycin complex 1 (mTORC1) . The structural requirement for the recognition by LAT1, a transporter responsible for leucine uptake in cells, includes having carbonyl oxygen, alkoxy oxygen of the carboxyl group, an amino group, and a hydrophobic side chain .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to induce death of monocytes, polymorphonuclear leukocytes, and myeloid tumor cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Upon entry into cells via receptor-mediated endocytosis, it undergoes a condensation process catalyzed by dipeptidyl peptidase I (DPPI) in lysosomes .
Metabolic Pathways
This compound is involved in the metabolic pathways of leucine . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is recognized and transported by the L-type amino acid transporter 1 (LAT1) .
Preparation Methods
D-Leucine Methyl Ester Hydrochloride is typically prepared by reacting leucine methyl ester with hydrochloric acid . The process involves dissolving leucine methyl ester in a suitable solvent, then adding an excess of hydrochloric acid and heating the reaction mixture . After the reaction, the pure product can be obtained by crystallization or evaporation of the solvent . Industrial production methods follow similar principles but are scaled up to meet commercial demands .
Chemical Reactions Analysis
D-Leucine Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
D-Leucine Methyl Ester Hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
D-Leucine Methyl Ester Hydrochloride can be compared with similar compounds such as:
L-Leucine Methyl Ester Hydrochloride: Similar in structure but differs in the stereochemistry of the leucine moiety.
DL-Leucine Methyl Ester Hydrochloride: A racemic mixture containing both D- and L- forms of leucine methyl ester.
The uniqueness of this compound lies in its specific stereochemistry, which makes it suitable for certain chiral synthesis applications .
Properties
IUPAC Name |
methyl (2R)-2-amino-4-methylpentanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)4-6(8)7(9)10-3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODCBMODXGJOKD-FYZOBXCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5845-53-4 | |
Record name | methyl (2R)-2-amino-4-methylpentanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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